2,2,2-trifluoro-N-{3-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide
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Overview
Description
The compound is a derivative of acetamide. Acetamides are organic compounds that contain a carbonyl group (C=O) linked to nitrogen (N). They are derived from acetic acid (CH3COOH) where an amine group (-NH2) replaces the -OH group .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Acetamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-3-nitro-N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c1-10-6-7-13(9-15(10)25(28)29)16(26)24-23-11(2)12-4-3-5-14(8-12)22-17(27)18(19,20)21/h3-9H,1-2H3,(H,22,27)(H,24,26)/b23-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNYUOLHMGWMQ-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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